molecular formula C6H10N2O2 B8623691 Piperidine, 2-(nitromethylene)- CAS No. 50902-03-9

Piperidine, 2-(nitromethylene)-

Cat. No.: B8623691
CAS No.: 50902-03-9
M. Wt: 142.16 g/mol
InChI Key: SKKTZJVNTSSCLS-UHFFFAOYSA-N
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Description

Piperidine, 2-(nitromethylene)- is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant, effective both by contact or oral ingestion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-(nitromethylene)- typically involves the nitromethylenation of piperidine derivatives. One common method is the catalytic decomposition of 3-diazo-2-piperidone, which can be achieved using catalysts such as rhodium (II) acetate and methyl trioxorhenium . Another approach involves the 1,3-dipolar cycloaddition of electron-deficient olefins to 3-diazo-2-piperidone, resulting in 3-substituted pyrazolines, which can then be converted to Piperidine, 2-(nitromethylene)- .

Industrial Production Methods: Industrial production methods for Piperidine, 2-(nitromethylene)- are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 2-(nitromethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidine derivatives, including 2-(nitromethylene)-, have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities, making them valuable in drug development.

Antimicrobial Activity : Research has shown that certain piperidine derivatives possess significant antibacterial properties. For instance, studies indicate that some compounds derived from piperidine demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The synthesis of piperidine-2,6-dione derivatives has been linked to improved antimicrobial activity, suggesting that structural modifications can enhance efficacy .

Antiviral Potential : The introduction of piperidine linkers in drug design has opened new avenues for antiviral agents. A study focused on the structure-activity relationship of piperidine-containing compounds revealed promising inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease . This highlights the potential of piperidine derivatives in addressing neglected tropical diseases.

Anticancer Properties : Piperidine derivatives have also been explored for their anticancer effects. For example, a novel series of farnesyltransferase inhibitors based on piperidine showed promising results in inhibiting cancer cell proliferation . The versatility of piperidine in drug design allows for the development of targeted therapies against various cancer types.

Case Studies and Research Findings

Several case studies illustrate the practical applications and ongoing research involving piperidine, 2-(nitromethylene)-.

Study Focus Findings
Derpharmachemica StudyAntimicrobial ActivityIdentified good antibacterial activity against E. coli and S. aureus; no antifungal activity observed .
Frontiers in ChemistryAntiviral ActivityExplored SAR of piperidine linkers; identified compounds with significant potency against T. cruzi .
PMC ArticleAnticancer ApplicationsDeveloped farnesyltransferase inhibitors based on piperidine; showed effective inhibition of cancer cell growth .

Mechanism of Action

Piperidine, 2-(nitromethylene)- exerts its effects by acting on the cholinergic synapse, where it functions as an agonist at the post-synaptic nicotinic acetylcholine receptors. This interaction leads to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane .

Comparison with Similar Compounds

  • 2-Nitromethylene-pyrrolidine
  • 2-Nitromethylene-hexahydroazepine
  • Imidacloprid

Comparison: Piperidine, 2-(nitromethylene)- is unique due to its specific structure and the presence of the nitromethylene group, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Nitromethylene-pyrrolidine and 2-Nitromethylene-hexahydroazepine, it has a different ring size, which affects its reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine, 2-(nitromethylene)-, and how do reaction conditions influence yield?

Synthesis of nitromethylene-containing piperidines often involves multi-component cascade reactions or condensation of nitroalkenes with heterocyclic amines. For example:

  • Method A : React benzoylacetonitrile with 2-(nitromethylene) imidazoline in ethanol using trimethylamine as a base, yielding spirooxindole derivatives .
  • Method B : Use cyanoacetamide, aromatic aldehydes, and 2-(nitromethylene) thiazolidine in a five-component reaction to form thiazolo[3,2-a]pyridines .
    Optimization Tips :
  • Solvent polarity (ethanol vs. water) affects reaction rates and stereochemistry.
  • Base selection (e.g., piperidine in ethanol) can stabilize intermediates .

Q. How should researchers handle and store Piperidine, 2-(nitromethylene)- to mitigate safety risks?

  • Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4) per GHS standards .
  • Handling : Use fume hoods, avoid skin/eye contact, and prevent electrostatic discharge .
  • Storage : Seal containers in dry, ventilated areas away from ignition sources .

Q. What spectroscopic techniques are optimal for characterizing the nitromethylene group in piperidine derivatives?

  • NMR : Look for characteristic shifts in the nitromethylene region (δ 4.0–5.5 ppm for protons adjacent to nitro groups) .
  • IR : Strong NO₂ asymmetric stretching bands near 1520–1550 cm⁻¹ .

Advanced Research Questions

Q. How does the nitromethylene group influence the bioactivity of piperidine derivatives in insecticidal or pharmacological studies?

  • Mechanistic Insight : Nitromethylene acts as an electron-withdrawing group, enhancing binding to nicotinic acetylcholine receptors (nAChRs) in insects, as seen in nithiazine (a related pesticide) .
  • Structure-Activity Relationship (SAR) : Substituents on the piperidine ring (e.g., methyl or chloro groups) modulate potency and selectivity .

Q. What catalytic systems improve enantioselectivity in asymmetric syntheses involving Piperidine, 2-(nitromethylene)-?

  • Chiral Catalysts : Piperidine itself can act as a base in enantioselective reactions. For example, (S)-2-(trifluoromethyl)piperidine derivatives achieve optical activity ([α]²²/D = -14.4°) via chiral resolution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control in multi-component reactions .

Q. How can researchers resolve contradictions in reported toxicity data for nitromethylene-containing compounds?

  • Case Study : While some piperidines show low acute toxicity (GHS Category 4) , others with nitro groups exhibit higher reactivity.
  • Mitigation Strategies :
    • Conduct in silico toxicity prediction (e.g., using PubChem data) .
    • Validate experimentally via Ames tests or zebrafish models .

Q. What computational methods are effective for modeling the reactivity of Piperidine, 2-(nitromethylene)- in drug design?

  • Density Functional Theory (DFT) : Predicts nitro group charge distribution and transition states in cycloaddition reactions .
  • Molecular Docking : Simulates interactions with biological targets (e.g., nAChRs) using software like AutoDock Vina .

Q. Methodological Guidelines

Experimental Design for Multi-Component Reactions

  • Step 1 : Screen solvents (ethanol, water) and catalysts (piperidine, trimethylamine) to optimize yield .
  • Step 2 : Use LC-MS or GC-MS to monitor intermediate formation .
  • Step 3 : Validate purity via HPLC (≥99%) and elemental analysis .

Data Contradiction Analysis

  • Example : Conflicting reports on nitro group stability.
    • Root Cause : Varying humidity or light exposure during storage .
    • Resolution : Conduct stability studies under controlled conditions (e.g., 2–8°C, dark) .

Properties

CAS No.

50902-03-9

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(nitromethylidene)piperidine

InChI

InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2

InChI Key

SKKTZJVNTSSCLS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=C[N+](=O)[O-])C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 33.9 g of (1A) and 36.6 g of nitromethane was refluxed for 3 days, cooled and quenched in one liter of cold ether. Filtration gave a solid crude product, m.p. 79° - 81°. Evaporation of the filtrate and trituration of the residue with cold ether give additional crude product. The crude product was continuously extracted from a Soxhlet thimble with ether for 18 hours, after which time only a small amount of dark oil remained. The solvent pot (not containing crystallized product) was cooled and the solid product was filtered, giving 2-(nitromethylene)piperidine (1B), as a pale yellow solid, m.p.: 80.5°-81°.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One

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